molecular formula C11H10N2O3 B1332684 Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 23952-05-8

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No. B1332684
CAS RN: 23952-05-8
M. Wt: 218.21 g/mol
InChI Key: VSYNNZHXKFVHJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, rearrangements, or cyclocondensation reactions under various conditions. For instance, the synthesis of a novel 1,4-dicarbonyl scaffold, ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, was achieved through the rearrangement of a parent compound and applied to the synthesis of pyridazines . Similarly, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was reacted with hydrazines to yield pyrazoles . These methods could potentially be adapted for the synthesis of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structures of two ethyl carboxylate derivatives were reported, providing insights into their crystal packing and intermolecular interactions . These findings are relevant as they can inform the expected molecular structure and stability of ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate.

Chemical Reactions Analysis

Ethyl carboxylate derivatives participate in various chemical reactions. The reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to give pyrazoles is an example of the reactivity of such compounds . Additionally, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into thiazolo[5,4-c]pyridine derivatives demonstrates the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives can be inferred from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups such as nitro groups can affect the electrophilicity of the molecule, as seen in the study of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate . The crystal growth of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate in ethanol suggests that the compound is likely to be soluble in organic solvents, and its crystal structure provides information on its solid-state properties .

Scientific Research Applications

Synthesis and Anticancer Activity

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a key intermediate in the synthesis of various quinoxaline derivatives, which have demonstrated notable anti-proliferative effects against cancer cell lines such as HCT116, HePG2, and MCF7. These compounds show strong epidermal growth factor receptor (EGFR) inhibitory activity, suggesting potential as anticancer agents (Ahmed, Mohamed, Omran, & Salah, 2020).

Regioselective Synthesis under Ultrasound Irradiation

A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates, demonstrated high regioselectivity and yields when reacted with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation. This process significantly reduced reaction times, highlighting its efficiency (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Synthesis of Pyrazolopyrimidinyl Keto-esters

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is also used in the synthesis of pyrazolopyrimidinyl keto-esters and their acid hydrazide derivatives. These compounds have shown potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown, indicating potential applications in biochemical research (Abd & Gawaad, 2008).

Antimicrobial Agents Synthesis

It also serves as a precursor in the synthesis of novel pyrimidine derivatives with reported antimicrobial properties. The derivatives exhibit varying degrees of activity against microbes, highlighting their potential as antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).

Formation of Pyrazine and Biphenyl Derivatives

In another study, reactions of ethyl 4-aryl-2,4-dioxobutanoates with diaminomaleonitrile and malononitrile led to the formation of pyrazine and biphenyl derivatives. This demonstrates the compound's versatility in organic synthesis (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The precautionary statements include P301 + P312 + P330 . The compound is also classified as WGK 3 .

properties

IUPAC Name

ethyl 4-oxo-3H-phthalazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)9-7-5-3-4-6-8(7)10(14)13-12-9/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYNNZHXKFVHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

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